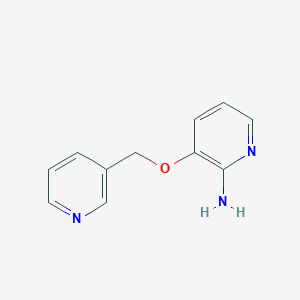

3-(Pyridin-3-ylmethoxy)pyridin-2-amine

Description

3-(Pyridin-3-ylmethoxy)pyridin-2-amine is a pyridine derivative featuring an aminopyridine core with a pyridin-3-ylmethoxy substituent at position 2. This structure combines two pyridine rings: one as the primary scaffold and another as part of the methoxy-linked substituent.

Properties

IUPAC Name |

3-(pyridin-3-ylmethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTABSBJOPRRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96428-82-9 | |

| Record name | 3-(pyridin-3-ylmethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve multiple biochemical reactions.

Cellular Effects

The effects of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine on cells and cellular processes are currently under investigation. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine is not fully elucidated. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

3-(Pyridin-3-ylmethoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antibacterial and antifungal properties, and its role in receptor inhibition.

Chemical Structure and Synthesis

The compound 3-(Pyridin-3-ylmethoxy)pyridin-2-amine features a pyridine ring structure that is known for enhancing pharmacological properties. The synthesis of this compound often involves methods such as nucleophilic substitution reactions and can be tailored to produce various derivatives with modified biological activities.

1. Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, a study highlighted that certain synthesized pyridine derivatives demonstrated higher efficacy against human lung cancer cell lines (A549) compared to established drugs like imatinib. The structure-activity relationship (SAR) indicated that specific substitutions on the pyridine ring significantly influenced the anticancer activity, suggesting a direct correlation between molecular structure and biological effectiveness .

2. Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine derivatives have also been investigated. In vitro evaluations revealed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacterial species, as well as various fungal strains. Some derivatives outperformed commercial antibiotics, indicating their potential as new therapeutic agents in treating infections .

3. Receptor Inhibition

The compound has been studied for its inhibitory effects on various receptors, particularly receptor tyrosine kinases (RTKs). A notable finding was that specific derivatives showed high affinity for the ATP-binding sites of EGFR and HER2 kinases, with IC50 values in the nanomolar range, suggesting potent dual inhibition capabilities. This positions 3-(Pyridin-3-ylmethoxy)pyridin-2-amine as a promising candidate in targeted cancer therapies .

Research Findings Summary

Case Studies

Several case studies have demonstrated the biological potential of 3-(Pyridin-3-ylmethoxy)pyridin-2-amine:

- Anticancer Efficacy : A study involving synthetic derivatives showed that modifications at the 4-position of the aniline moiety enhanced anticancer activity significantly, with some compounds achieving over 95% inhibition of cancer cell proliferation at low concentrations .

- Antimicrobial Testing : In another investigation, various synthesized pyridine derivatives were tested against clinical isolates of bacteria and fungi, revealing minimum inhibitory concentrations (MICs) that were lower than those of standard treatments, underscoring their therapeutic promise .

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 3-(Pyridin-3-ylmethoxy)pyridin-2-amine can act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous neurological conditions. Studies have shown that certain derivatives exhibit selective binding to the α4β2 subtype of nAChRs, which is significant for developing treatments for disorders such as depression and addiction .

1.2 Antidepressant Activity

In pharmacological assessments, compounds related to 3-(Pyridin-3-ylmethoxy)pyridin-2-amine demonstrated antidepressant-like effects in animal models, particularly in the mouse forced swim test. This suggests potential utility in treating mood disorders . The structure-activity relationship (SAR) analyses indicate that modifications at the amino group can enhance the efficacy of these compounds as antidepressants .

Synthetic Applications

2.1 Synthesis of N-(Pyridin-2-yl)amides

The compound has been utilized in the synthesis of N-(pyridin-2-yl)amides through various methodologies, including oxidative amidation techniques. These amides are valuable intermediates in organic synthesis and have applications in pharmaceuticals . The synthesis often involves metal-free conditions, making it an environmentally friendly approach .

2.2 Development of Heterocyclic Compounds

3-(Pyridin-3-ylmethoxy)pyridin-2-amine serves as a precursor for synthesizing more complex heterocyclic structures. For instance, it can be transformed into imidazopyridines through tandem cyclization reactions, which are essential in developing new drugs with enhanced biological activities .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

TAC5 Derivatives (e.g., TAC5-a, TAC5-c)

- Structure: These compounds share the 3-substituted-2-aminopyridine core but replace the pyridinylmethoxy group with benzyloxy or substituted benzyl groups (e.g., 4-aminobenzyl in TAC5-a) .

- Activity: TAC5 derivatives inhibit TLR3/7/8/9-mediated NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophages and monocytes. TAC5-a showed efficacy in murine models of psoriasis and lupus .

3-(Benzyloxy)pyridin-2-amine (3BPA)

- Structure : Features a benzyloxy group at position 3 instead of pyridinylmethoxy.

- Computational Data : DFT studies revealed temperature-dependent conformational flexibility, with stable quantum chemical properties at 300–1200 K .

- Implication : The pyridinylmethoxy group in the target compound likely introduces greater steric bulk and electronic complexity, affecting solubility and binding dynamics.

Derivatives with Heteroatom-Containing Substituents

3-(2-Methanesulfonylethoxy)pyridin-2-amine

3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine

- Structure : Contains a fluorinated ethoxy group linked to a difluorophenyl ring .

- Activity : Fluorine atoms improve metabolic stability and bioavailability. This suggests that the target compound’s pyridinylmethoxy group could be modified with halogens for optimized pharmacokinetics.

Substituted Pyridinamines with Bioactive Motifs

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Features a trimethylsilyl-ethynyl group at position 3 and methoxy at position 4 .

- Relevance : The ethynyl group enables click chemistry modifications, a strategy that could be applied to the target compound for functionalization.

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.